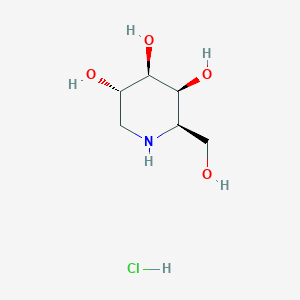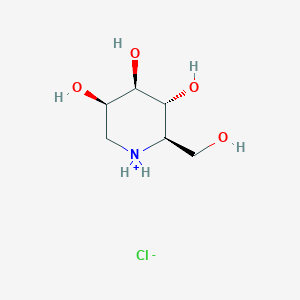
4-Chloro-L-phenylalanine Hydrochloride
Overview
Description
4-Chloro-L-phenylalanine Hydrochloride is a compound with a molecular formula of C9H10ClNO2·HCl and a molecular weight of 236.09 . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The linear formula of 4-Chloro-L-phenylalanine Hydrochloride is ClC6H4CH2CH(NH2)CO2H . The compound has a specific rotation [a]20/D of -8.0 to -12.0 deg (C=1, H2O) .Physical And Chemical Properties Analysis
4-Chloro-L-phenylalanine Hydrochloride is a solid at 20 degrees Celsius . It is soluble in acetic acid and slightly soluble in water .Scientific Research Applications
Organic Synthesis
4-Chloro-L-phenylalanine is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic molecules, contributing to the development of new materials and pharmaceuticals .
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It’s used as an intermediate in the production of various drugs, contributing to advancements in healthcare .
Agrochemicals
4-Chloro-L-phenylalanine is also used in the production of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, thereby enhancing agricultural productivity .
Inhibition of Serotonin Synthesis
4-Chloro-L-phenylalanine (L-PCPA) has been used to block serotonin synthesis by inhibiting tryptophan hydroxylase (TPH) . This application is particularly useful in research related to mood disorders and other conditions associated with serotonin levels .
Behavioral and Electrographic Studies
The compound has been used to study its behavioral and electrographic effects on epileptic Senegalese baboons (Papio papio) . This research can provide valuable insights into the treatment of epilepsy and other neurological disorders .
Substrate for Phenylalanine Hydroxylase
4-Chloro-L-phenylalanine serves as a substrate for Chromobacterium violaceum phenylalanine hydroxylase . This enzyme plays a crucial role in the metabolism of the amino acid phenylalanine, and studying it can contribute to our understanding of metabolic disorders like phenylketonuria .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-L-phenylalanine Hydrochloride, also known as 4-Chloro-L-phenylalanine HCl or L-PCPA, are the two isoforms of tryptophan hydroxylase (TPH1 and TPH2) . Tryptophan hydroxylase is a rate-limiting enzyme in the biosynthesis of serotonin .
Mode of Action
4-Chloro-L-phenylalanine HCl acts as a non-specific antagonist of both isoforms of tryptophan hydroxylase . By inhibiting these enzymes, it prevents the conversion of tryptophan to 5-hydroxytryptamine (5-HT), also known as serotonin .
Biochemical Pathways
The compound primarily affects the serotonin biosynthesis pathway . By inhibiting tryptophan hydroxylase, it prevents the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the precursor of serotonin . This results in a decrease in serotonin levels .
Result of Action
The primary result of the action of 4-Chloro-L-phenylalanine HCl is a decrease in serotonin levels . This can have various effects depending on the specific physiological context. For example, it has been used to induce insomnia in rat models , and to study its behavioral and electrographic effects on epileptic senegalese baboon .
Safety and Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(2S)-2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOCEDBJFKVRHU-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505591 | |
| Record name | 4-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-L-phenylalanine Hydrochloride | |
CAS RN |
123053-23-6 | |
| Record name | L-Phenylalanine, 4-chloro-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123053-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenclonine hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123053236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENCLONINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2826ONK11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)





